

Zidovudine-13C,d3 chemical structure and properties

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Compound of Interest

Compound Name: Zidovudine-13C,d3

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Zidovudine-13C,d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for **Zidovudine-13C,d3**. This isotopically labeled analog of Zidovudine, a cornerstone antiretroviral therapeutic, serves as an invaluable tool in pharmacokinetic, metabolic, and bioanalytical studies.

Core Chemical and Physical Properties

Zidovudine-13C,d3 is a synthetic thymidine analogue where one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, ¹³C and deuterium (²H or d), respectively. This labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Chemical Structure

Chemical Name: $1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl- <math>^{13}C,d_3)$ -pyrimidine-2,4(1H,3H)-dione

Molecular Formula: C9¹³CH₁₀D₃N₅O₄[1]



Image of the chemical structure of Zidovudine-13C,d3

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Physicochemical Data

The following table summarizes the key physicochemical properties of Zidovudine. While specific data for the isotopically labeled form is not extensively published, the properties of the parent compound, Zidovudine, serve as a reliable reference.

Property	Value	Source
Molecular Weight	271.26 g/mol	[1]
CAS Number	325484-33-1	
Unlabeled CAS Number	30516-87-1	[1]
Appearance	Off-white to light yellow solid	[2]
Melting Point	106-112 °C	
рКа	9.68	_
Solubility	Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL).	

Mechanism of Action and Metabolic Pathway

Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated Zidovudine monophosphate terminates the elongation of the DNA chain, thus inhibiting viral replication.



The intracellular metabolic activation of Zidovudine is a critical process for its antiviral activity. The following diagram illustrates this key signaling pathway.



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Caption: Intracellular phosphorylation cascade of Zidovudine to its active triphosphate form.

Experimental Protocols General Synthesis of Zidovudine

While a specific protocol for **Zidovudine-13C,d3** is proprietary to manufacturers, the general synthesis of Zidovudine involves the conversion of thymidine. A common method is the stereospecific azidation of a protected thymidine derivative. The following outlines a generalized synthetic scheme.

- Protection of the 5'-Hydroxyl Group: Thymidine is reacted with a protecting group, such as
 trityl chloride, in the presence of a base like pyridine to selectively protect the primary 5'hydroxyl group.
- Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated by conversion to a good leaving group, for example, by reaction with methanesulfonyl chloride to form a mesylate.
- Azide Displacement: The activated 3'-position undergoes nucleophilic substitution with an azide source, such as sodium azide or lithium azide, in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds with inversion of stereochemistry. To obtain



the desired stereoisomer of Zidovudine, the starting material may need to have the opposite stereochemistry at the 3' position, or a double inversion mechanism can be employed.

- Deprotection: The 5'-protecting group is removed under acidic conditions to yield Zidovudine.
- Purification: The final product is purified by recrystallization or chromatography.

For the synthesis of **Zidovudine-13C,d3**, the starting thymidine would need to be appropriately labeled with the ¹³C and deuterium isotopes on the methyl group of the pyrimidine ring.

Bioanalytical Method for Zidovudine-13C,d3 in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the quantification of Zidovudine in plasma using **Zidovudine-13C,d3** as an internal standard.

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of Zidovudine-13C,d3 internal standard solution (e.g., at 1 μg/mL in methanol).
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).





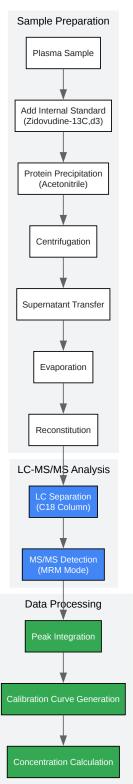


- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Zidovudine: Precursor ion (m/z) -> Product ion (m/z)
 - **Zidovudine-13C,d3**: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values will depend on the instrument and fragmentation)

The following diagram illustrates a typical experimental workflow for the bioanalysis of Zidovudine.



Bioanalytical Workflow for Zidovudine Quantification



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Caption: A typical workflow for the quantification of Zidovudine in biological matrices.



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